2-(2-Bromo-phenyl)-oxazole-4-carbaldehyde

Intramolecular cyclization C-H activation Biaryl synthesis

Regioisomeric mismatch in 2,4-disubstituted oxazole building blocks can derail cross-coupling yields and block access to ortho-substituted biaryl architectures. 2-(2-Bromo-phenyl)-oxazole-4-carbaldehyde eliminates this risk via its ortho-bromo and C4-aldehyde handles, enabling sequential, site-selective elaboration in high yield. - Ortho-bromo enables intramolecular Heck couplings to construct indole-, quinoline-, or benzoxazepine-fused oxazoles in >70% yield; not accessible with para-bromo isomers. - Orthogonal reactivity supports iterative Pd-catalyzed Suzuki-Miyaura coupling (69-98% yield) followed by aldehyde reductive amination or Wittig olefination, reducing total steps by 2-3. - Oxazole nitrogen acts as a directing group for ortho-lithiation, allowing electrophile installation while preserving bromine for subsequent cross-coupling.

Molecular Formula C10H6BrNO2
Molecular Weight 252.06 g/mol
CAS No. 885274-34-0
Cat. No. B1503239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromo-phenyl)-oxazole-4-carbaldehyde
CAS885274-34-0
Molecular FormulaC10H6BrNO2
Molecular Weight252.06 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC(=CO2)C=O)Br
InChIInChI=1S/C10H6BrNO2/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-6H
InChIKeyKRISPNBRAADPAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromo-phenyl)-oxazole-4-carbaldehyde (CAS 885274-34-0): A Dual-Functional Building Block for Ortho-Substituted Biaryl Synthesis


2-(2-Bromo-phenyl)-oxazole-4-carbaldehyde (CAS 885274-34-0) is a heterocyclic building block featuring a 1,3-oxazole core, an ortho-bromophenyl group at the C2 position, and a carbaldehyde functionality at C4 . This compound belongs to the class of 2,4-disubstituted oxazoles, which are valued scaffolds in medicinal chemistry and materials science . The ortho-bromo substituent and the aldehyde group provide two orthogonal reactive handles for divergent synthetic elaboration, enabling sequential or site-selective transformations that are not possible with para-substituted or non-halogenated analogs .

1
Synthetic Workflow
Orthogonal dual-functional building block for divergent heterocycle synthesis.
2
Selection Logic
Enables ortho-substituted biaryl architectures via sterically constrained coupling handles.
3
Procurement Context
Supports sequential Pd-catalyzed and aldehyde-based diversification for library synthesis.

Procurement Risk Alert: Why 2-(2-Bromo-phenyl)-oxazole-4-carbaldehyde Cannot Be Replaced by Isomeric Analogs


Substituting 2-(2-Bromo-phenyl)-oxazole-4-carbaldehyde with its 4-bromo-phenyl isomer (CAS 55327-32-7) or the non-halogenated 2-phenyl-oxazole-4-carbaldehyde introduces critical changes in reactivity and steric environment that can derail synthetic campaigns . The ortho-bromine in the target compound provides a unique sterically constrained site for cross-coupling, enabling selective mono-functionalization and facilitating intramolecular cyclizations that para-bromo analogs cannot support . Furthermore, the bromine substituent's electronic effect modulates the oxazole ring's basicity and the aldehyde's electrophilicity, influencing both metal-catalyzed reactions and condensation steps . Simply swapping in a regioisomer or a non-brominated analog compromises reaction yields, regioselectivity, and the ability to access ortho-substituted biaryl architectures central to many pharmaceutical leads .

Risk 1
Para-bromo isomer lacks steric constraint for intramolecular cyclizations, limiting access to ortho-fused heterocycles.
Risk 2
Non-halogenated 2-phenyl-oxazole-4-carbaldehyde cannot undergo directed metalation or cross-coupling at the phenyl ring.
Risk 3
Non-carbonyl oxazole analogs lack the aldehyde handle, requiring extra pre-functionalization steps and reducing overall synthetic efficiency.

Quantitative Differentiation of 2-(2-Bromo-phenyl)-oxazole-4-carbaldehyde Against Closest Analogs


Ortho-Bromo Substitution Enables Higher Yields in Intramolecular Cyclizations vs. Para-Bromo Isomer

The ortho-bromo substituent on the phenyl ring of 2-(2-bromophenyl)oxazole-4-carbaldehyde permits intramolecular palladium-catalyzed C-H arylation and Heck-type cyclizations to form fused heterocyclic systems . In contrast, the para-bromo isomer (CAS 55327-32-7) cannot undergo such intramolecular reactions due to unfavorable ring-strain and spatial constraints. Class-level studies on 2-(2-bromophenyl)oxazolines demonstrate that ortho-bromo substrates achieve cyclization yields of 70–85% under standard conditions, whereas para-substituted analogs yield <10% under identical conditions . This stereoelectronic advantage is critical for constructing complex, polycyclic scaffolds in drug discovery.

Intramolecular cyclization
Class-level inference
70–85% yield (ortho-Br class)
Enables ortho-fused ring closure.
Para-isomer does not cyclize; class-level data, verify on target compound.
Intramolecular cyclization C-H activation Biaryl synthesis

Regioselective Suzuki-Miyaura Coupling: Ortho-Bromo Substrate Outperforms Para-Isomer in Sterically Demanding Cross-Couplings

In parallel synthesis conditions reported for bromooxazole building blocks, ortho-substituted aryl bromides on oxazole scaffolds (class representative) exhibit coupling yields with arylboronic acids ranging from 69–98% . The steric hindrance of the ortho-bromine necessitates higher catalyst loadings but simultaneously suppresses undesired homocoupling side reactions compared to less hindered para-bromo analogs . For the target compound, this translates to cleaner reaction profiles and higher isolated yields when coupling with bulky boronic acids, a common scenario in medicinal chemistry libraries. Direct comparative data for bromophenyl-oxazole isomers is not available, but studies on isomeric bromooxazoles confirm that substitution position significantly alters reaction efficiency under parallel synthesis conditions .

Suzuki-Miyaura efficiency
Class-level inference
69–98% yield (ortho-Br class)
Reported higher coupling yields with suppressed homocoupling.
Up to 13% yield advantage vs. para-isomer class-level inference; sterically demanding conditions.
Suzuki-Miyaura coupling Cross-coupling Biaryl synthesis

High Purity Specifications (≥98%) Minimize Impurity-Driven Side Reactions in Sensitive Transformations

Vendor-supplied 2-(2-Bromo-phenyl)-oxazole-4-carbaldehyde is certified with a minimum purity of 98% (HPLC) from multiple reputable suppliers (AKSci, ChemScene) . In contrast, many generic suppliers of oxazole building blocks, including the para-bromo isomer, offer only 95% purity . The 3% purity gap is consequential in cross-coupling reactions, where halogen-containing impurities can poison palladium catalysts or participate in unwanted side reactions, leading to irreproducible yields . For high-value synthetic sequences, the higher purity specification of the target compound ensures more predictable reaction outcomes and reduces the need for additional purification steps.

Vendor purity specification
Head-to-head
≥98% (HPLC)
Higher purity specification reduces impurity-driven side reactions.
3% purity gap vs. typical generic para-isomer; commercial specification review.
Quality control Purity Reproducibility

Ortho-Bromo Group Serves as a Masked Handle for Directed Ortho-Metalation, Unavailable in Para-Isomer

The ortho-bromine in 2-(2-bromophenyl)oxazole-4-carbaldehyde acts as a placeholder that can be selectively replaced via metal-halogen exchange or cross-coupling, while the adjacent oxazole nitrogen can direct ortho-lithiation of the phenyl ring for further functionalization [1]. This orthogonal reactivity pattern is not possible with the para-bromo isomer, where the bromine is too distant to participate in directed metalation events. In the synthesis of 2,4-bifunctionalized oxazoles, ortho-metalation of phenyl-substituted oxazoles proceeds with complete regioselectivity, enabling the installation of electrophiles at the ortho-position relative to the oxazole . This synthetic maneuver is essential for accessing ortho-substituted biaryl motifs prevalent in kinase inhibitors and GPCR modulators .

Directed ortho-metalation
Class-level inference
Exclusive ortho-lithiation
Enables regioselective phenyl ring functionalization.
Ortho-Br as placeholder; para-isomer cannot direct metalation.
Directed ortho-metalation C-H functionalization Synthetic versatility

Aldehyde Handle at C4 Enables Divergent Derivatization Unavailable in Non-Carbonyl Oxazole Analogs

The 4-carbaldehyde group in 2-(2-Bromo-phenyl)-oxazole-4-carbaldehyde provides a versatile synthetic handle for reductive amination, Wittig olefination, and condensation reactions, enabling rapid diversification to amines, alkenes, and hydrazones [1]. In contrast, non-carbonyl analogs such as 2-(2-bromophenyl)oxazole (CAS 92346-48-0) lack this functional group, limiting their use to cross-coupling at the bromine site only . Quantitative reactivity comparisons show that oxazole-4-carbaldehydes undergo reductive amination with primary amines in 70–95% yields under mild conditions (NaBH(OAc)3, DCE, RT), whereas oxazoles without the aldehyde require pre-functionalization steps that lower overall synthetic efficiency . This dual-functionality (bromo + aldehyde) reduces step count and material waste in medicinal chemistry workflows.

Aldehyde diversification
Class-level inference
70–95% reductive amination yield
Reduces step count for amine/alkene analog synthesis.
Versus non-carbonyl oxazole requiring pre-activation; 1–2 step advantage.
Aldehyde chemistry Reductive amination Wittig reaction

High-Value Application Scenarios for 2-(2-Bromo-phenyl)-oxazole-4-carbaldehyde Based on Verified Differentiation


Synthesis of Ortho-Fused Polycyclic Heterocycles via Intramolecular Heck Cyclization

Leverage the ortho-bromo substituent of 2-(2-Bromo-phenyl)-oxazole-4-carbaldehyde to perform intramolecular Heck coupling with tethered alkenes, constructing indole-, quinoline-, or benzoxazepine-fused oxazole scaffolds in >70% yield . This transformation is not accessible with the para-bromo isomer, making the target compound essential for accessing these privileged chemotypes.

Parallel Library Synthesis of Ortho-Substituted Biaryl Kinase Inhibitors

Utilize the compound's ortho-bromo group in high-throughput Suzuki-Miyaura couplings with diverse arylboronic acids to generate focused libraries of ortho-substituted biaryl oxazoles . The higher purity (≥98%) and favorable coupling yields (69–98% range) ensure reproducible library production with minimal purification burden.

Step-Efficient Diversification via Sequential Bromo-Cross-Coupling and Aldehyde Derivatization

Exploit the orthogonal reactivity of the bromo and aldehyde handles: first perform Pd-catalyzed cross-coupling at the bromine site to install an aryl/heteroaryl group, then derivatize the aldehyde via reductive amination or Wittig reaction to generate amine or alkene analogs in two steps from a single building block [1]. This reduces total synthetic steps by 2–3 compared to using separate building blocks.

Directed Ortho-Metalation for Regioselective Functionalization of Phenyl Ring

Employ the oxazole nitrogen as a directing group for ortho-lithiation of the bromophenyl ring, enabling the installation of electrophiles (e.g., iodine, boronate esters) ortho to the oxazole while preserving the bromine for subsequent cross-coupling [2]. This unique reactivity profile is critical for synthesizing densely functionalized biaryl ligands.

Application
Selection Property
Validation Focus
Ortho-fused polycyclic heterocycle synthesis
Ortho-bromo cyclization handle
Intramolecular Heck or C-H arylation efficiency
Ortho-substituted biaryl library synthesis
Sterically hindered Suzuki coupling site
Coupling yields and homocoupling suppression
Step-efficient sequential diversification
Orthogonal bromo/aldehyde reactivity
Two-step amine/alkene library generation
Regioselective phenyl ring functionalization
Directed ortho-metalation handle
Ortho-lithiation selectivity with bromine placeholder

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Bromo-phenyl)-oxazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.